molecular formula C15H15NOS B7341946 (1R,2R)-N-benzyl-2-thiophen-3-ylcyclopropane-1-carboxamide

(1R,2R)-N-benzyl-2-thiophen-3-ylcyclopropane-1-carboxamide

Cat. No. B7341946
M. Wt: 257.4 g/mol
InChI Key: XZAIEYXVCLZCFO-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-N-benzyl-2-thiophen-3-ylcyclopropane-1-carboxamide, also known as BTCP, is a synthetic compound that belongs to the class of cyclopropane carboxamides. BTCP is a potent and selective dopamine transporter inhibitor that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

(1R,2R)-N-benzyl-2-thiophen-3-ylcyclopropane-1-carboxamide acts as a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the levels of dopamine in the brain, leading to improved motor function, attention, and mood.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, which can improve motor function, attention, and mood. However, prolonged use of this compound can lead to neurotoxicity and damage to dopaminergic neurons.

Advantages and Limitations for Lab Experiments

The advantages of using (1R,2R)-N-benzyl-2-thiophen-3-ylcyclopropane-1-carboxamide in lab experiments include its potent and selective inhibition of DAT, which can provide insights into the role of dopamine in various neurological and psychiatric disorders. However, the limitations of using this compound include its potential for neurotoxicity and damage to dopaminergic neurons, which can limit its use in long-term studies.

Future Directions

Further research is needed to fully understand the potential applications of (1R,2R)-N-benzyl-2-thiophen-3-ylcyclopropane-1-carboxamide in the treatment of various neurological and psychiatric disorders. Future studies could focus on optimizing the synthesis of this compound to improve its potency and selectivity, as well as investigating its potential for use in combination with other drugs. Additionally, studies could focus on developing new compounds based on the structure of this compound that have improved efficacy and safety profiles.

Synthesis Methods

The synthesis of (1R,2R)-N-benzyl-2-thiophen-3-ylcyclopropane-1-carboxamide involves the reaction between 2-thiophenecarboxylic acid and (1R,2R)-cyclopropane-1,2-dicarboxylic anhydride in the presence of benzylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

(1R,2R)-N-benzyl-2-thiophen-3-ylcyclopropane-1-carboxamide has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. This compound has been shown to increase dopamine levels in the brain, which can improve motor function, attention, and mood.

properties

IUPAC Name

(1R,2R)-N-benzyl-2-thiophen-3-ylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c17-15(16-9-11-4-2-1-3-5-11)14-8-13(14)12-6-7-18-10-12/h1-7,10,13-14H,8-9H2,(H,16,17)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAIEYXVCLZCFO-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NCC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)NCC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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